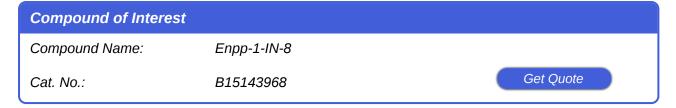


Improving the solubility of Enpp-1-IN-8 for in vivo studies

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Technical Support Center: Enpp-1-IN-8 In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of **Enpp-1-IN-8** for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Enpp-1-IN-8** and why is its solubility a concern for in vivo studies?

Enpp-1-IN-8 is a potent and selective inhibitor of Ectonucleotide

Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Like many small molecule inhibitors, particularly those with a quinazoline scaffold, **Enpp-1-IN-8** is predicted to have low aqueous solubility. For in vivo studies, poor solubility can lead to low bioavailability, inconsistent drug exposure, and potentially inaccurate or irreproducible experimental results. Ensuring the compound is adequately dissolved in a suitable vehicle is critical for effective delivery to the target site.

Q2: What are the known physicochemical properties of **Enpp-1-IN-8**?

While extensive public data on the physicochemical properties of **Enpp-1-IN-8** is limited, the following information has been compiled from available sources:



Property	Value	Source
Molecular Formula	C19H26N6O4S	CymitQuimica
Molecular Weight	434.51 g/mol	CymitQuimica
Appearance	Solid	CymitQuimica
Patent Identifier	Compound 51 in patent WO2021203772A1	MedchemExpress

Q3: Is there a recommended starting formulation for in vivo studies with **Enpp-1-IN-8**?

While a specific, validated formulation for **Enpp-1-IN-8** is not publicly available, a common and effective vehicle for similar poorly soluble small molecules, including other ENPP1 inhibitors, can be used as a starting point. The following formulation is based on a protocol for a related compound, Enpp-1-IN-1:

Component	Percentage (v/v)	Purpose
DMSO	5-10%	Initial solvent to dissolve the compound
PEG300	30-40%	Co-solvent to maintain solubility upon dilution
Tween 80	5-10%	Surfactant to improve stability and prevent precipitation
Saline (0.9% NaCl) or Water	40-60%	Vehicle for injection

Important: This is a starting point. The final concentrations may need to be optimized based on the required dose and the observed stability of the formulation. Always perform a small-scale test to ensure the compound remains in solution at the desired concentration.

Troubleshooting Guide: Improving Enpp-1-IN-8 Solubility



This guide provides a systematic approach to troubleshoot and optimize the formulation of **Enpp-1-IN-8** if you encounter solubility issues.

Problem: Enpp-1-IN-8 precipitates out of solution during formulation or upon administration.

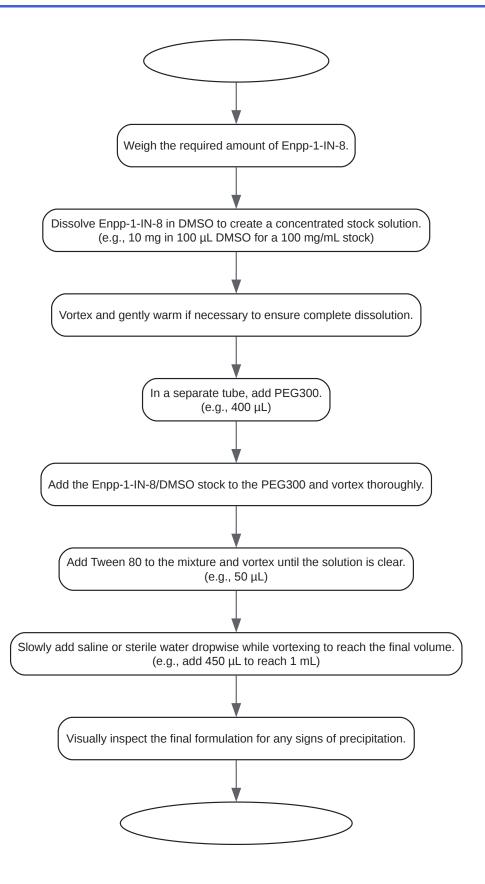
Below is a troubleshooting workflow to address this common issue.

Caption: Troubleshooting workflow for **Enpp-1-IN-8** precipitation issues.

Experimental Protocols Protocol 1: Preparation of a Standard In Vivo Formulation

This protocol provides a step-by-step method for preparing a 1 mL formulation of **Enpp-1-IN-8** based on a common vehicle for poorly soluble inhibitors.





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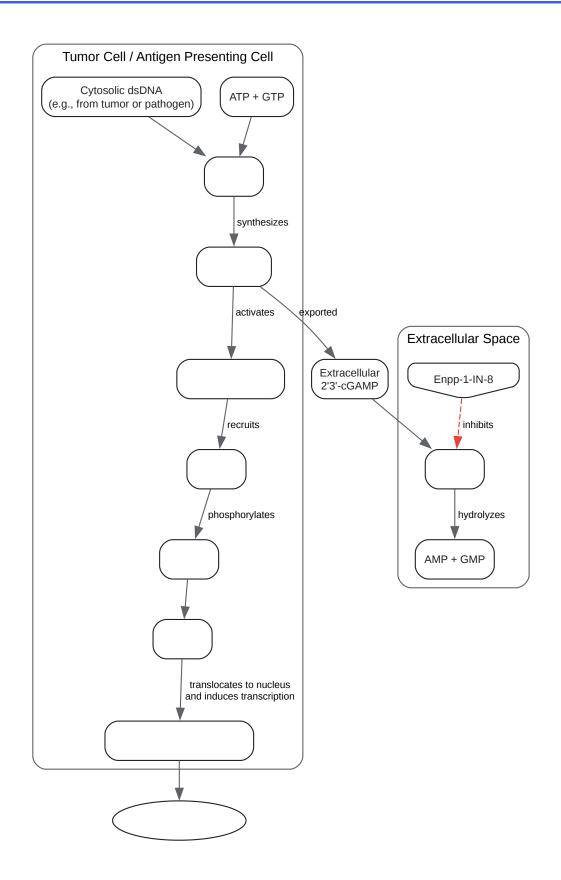
Caption: Experimental workflow for preparing an **Enpp-1-IN-8** formulation.



ENPP1 Signaling Pathway

Understanding the pathway in which **Enpp-1-IN-8** acts is crucial for interpreting experimental results. ENPP1 is a key negative regulator of the cGAS-STING innate immune signaling pathway.





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Caption: The ENPP1-cGAS-STING signaling pathway.



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